5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the CAS Number: 1638761-56-4 . It has a molecular weight of 212.05 . The compound is a solid at room temperature and should be stored in a dry environment between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 212.05 . The compound should be stored in a dry environment between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit bruton’s tyrosine kinase, serine/threonine kinase akt1, and ca-dependent protein kinase 1 . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives are known to interact with their targets, potentially inhibiting kinase activity and disrupting cellular signaling pathways .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may impact pathways related to cell growth, differentiation, and survival .
Result of Action
Given its potential kinase inhibitory activity, it may influence cell growth, differentiation, and survival .
Properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHNYSXDWPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170530 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-55-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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